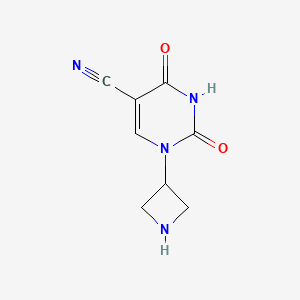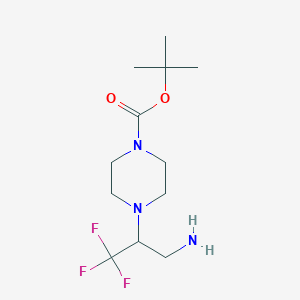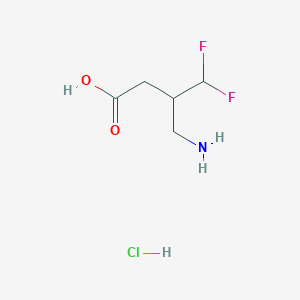
1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Übersicht
Beschreibung
The compound “1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” appears to contain an azetidine ring, a tetrahydropyrimidine ring, and a nitrile group. Azetidine is a four-membered ring with one nitrogen atom . Tetrahydropyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms . The nitrile group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Compounds derived from tetrahydropyrimidine, similar to 1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, have been utilized in the synthesis of various fused heterocyclic compounds, showing notable antioxidant activities. These include thiazolopyrimidines, tetrazolopyrimidine, and pyrrolothiazolopyrimidine derivatives (Salem, Farhat, Errayes, & Madkour, 2015).
Antiviral Activity
Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the tetrahydropyrimidine derivative, have demonstrated moderate to high antiviral activities against the hepatitis B virus (HBV) (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Cytotoxic and Antimicrobial Activities
A pyrimidinethione derivative, structurally similar to 1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, showed promising results in antitumor and antimicrobial activity evaluation, highlighting its potential in medical research applications (Ramadan, El‐Helw, & Sallam, 2019).
Antimicrobial Applications in Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidine derivatives, prepared using a compound similar to 1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, showed antimicrobial activities against fungi and various bacteria (Mohammadi Ziarani, Nasab, Rahimifard, & Soorki, 2015).
Antitubercular Activity
1,2,3,6-tetrahydropyrimidine-5-carbonitrile derivatives, related to the chemical , were found to have potent antitubercular activity, providing a new avenue for developing antitubercular agents (Boukthir, Fethi, Halloum, Kremer, & Chabchoub, 2013).
Preparation in Drug Discovery
The introduction of azetidin-3-yl groups into heteroaromatic bases, akin to 1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, has been achieved for use in the drug discovery industry, particularly in the development of inhibitors like gefitinib (Duncton, Estiarte, Johnson, Cox, O'mahony, Edwards, & Kelly, 2009).
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-1-5-4-12(6-2-10-3-6)8(14)11-7(5)13/h4,6,10H,2-3H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGAAFFKBQDSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(C(=O)NC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1382639.png)



![[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B1382647.png)







